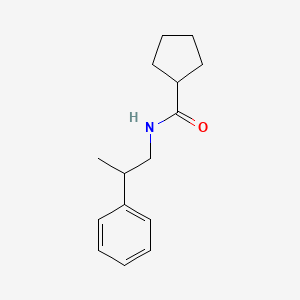
N-(2-phenylpropyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylpropyl)cyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a derivative of amphetamine and belongs to the class of psychoactive compounds. CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and psychology.
Wirkmechanismus
N-(2-phenylpropyl)cyclopentanecarboxamide acts by blocking the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, N-(2-phenylpropyl)cyclopentanecarboxamide can alter the function of the brain and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, and hypothermia. N-(2-phenylpropyl)cyclopentanecarboxamide has also been shown to produce neuroprotective effects, which means that it can protect the brain from damage caused by various insults such as ischemia and trauma.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-phenylpropyl)cyclopentanecarboxamide has several advantages as a research tool, including its ability to block the NMDA receptor and produce various biochemical and physiological effects. However, N-(2-phenylpropyl)cyclopentanecarboxamide also has some limitations, including its potential toxicity and the need for expertise in organic chemistry to synthesize it.
Zukünftige Richtungen
There are several future directions for research involving N-(2-phenylpropyl)cyclopentanecarboxamide. One direction is to study the role of the NMDA receptor in various pathological conditions such as Alzheimer's disease and schizophrenia. Another direction is to investigate the potential therapeutic uses of N-(2-phenylpropyl)cyclopentanecarboxamide in treating various neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanisms of action of N-(2-phenylpropyl)cyclopentanecarboxamide and its potential side effects.
Conclusion:
In conclusion, N-(2-phenylpropyl)cyclopentanecarboxamide is a valuable tool for scientific research, particularly in the fields of neuroscience, pharmacology, and psychology. N-(2-phenylpropyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, making it a useful compound for studying the mechanisms of action of psychoactive compounds. However, further research is needed to fully understand the potential therapeutic uses of N-(2-phenylpropyl)cyclopentanecarboxamide and its potential side effects.
Synthesemethoden
N-(2-phenylpropyl)cyclopentanecarboxamide can be synthesized through a multistep process that involves the reaction of cyclopentanecarboxylic acid with 2-phenylpropanol. The resulting product is then converted to N-(2-phenylpropyl)cyclopentanecarboxamide through a series of chemical reactions. The synthesis of N-(2-phenylpropyl)cyclopentanecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the mechanisms of action of psychoactive compounds. N-(2-phenylpropyl)cyclopentanecarboxamide is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This makes N-(2-phenylpropyl)cyclopentanecarboxamide a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(2-phenylpropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)11-16-15(17)14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJTEIGKPKOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
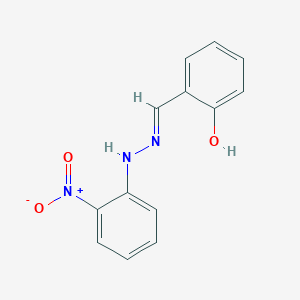
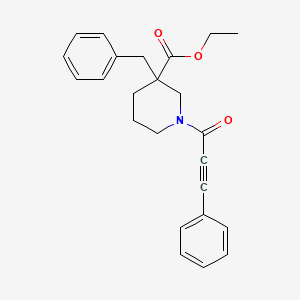
![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
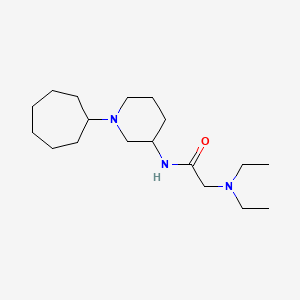
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
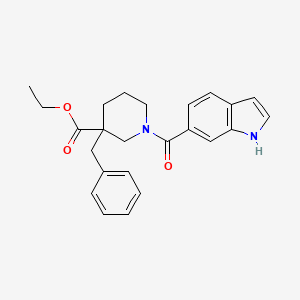
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)
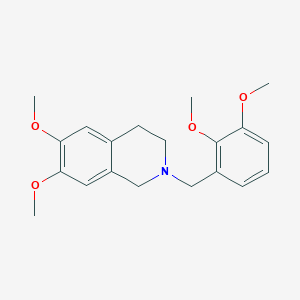
![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)